L-Atabrine dihydrochloride, also known as quinacrine dihydrochloride, is a synthetic compound belonging to the acridine family. Its chemical formula is C23H30ClN3O·2HCl, and it is recognized for its distinct yellow crystalline appearance. Historically, L-Atabrine was utilized primarily as an antimalarial agent during World War II and has since been explored for various therapeutic applications, including anti-cancer properties and treatment for certain parasitic infections .
L-Atabrine dihydrochloride exhibits a range of biological activities:
The synthesis of L-Atabrine dihydrochloride typically involves several steps:
L-Atabrine dihydrochloride has several applications:
Several compounds share structural or functional similarities with L-Atabrine dihydrochloride. Here are some notable examples:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Mepacrine | Acridine derivative | Antimalarial | Similar mechanism but less studied |
Aminacrine | Acridine derivative | Antiseptic | Highly fluorescent; used as a mutagen |
Acriflavine | Acridine derivative | Biological stain | Intercalates into nucleic acids |
L-Atabrine dihydrochloride stands out due to its historical significance as an antimalarial drug and its ongoing exploration for anticancer therapies. Its dual role in both infectious disease treatment and cancer research highlights its versatility compared to other acridine derivatives. Additionally, its specific interactions with DNA and cellular pathways provide unique avenues for therapeutic development not fully explored by its analogs .
l-Atabrine dihydrochloride represents a specific enantiomeric form of quinacrine dihydrochloride, characterized by its precise molecular composition and systematic chemical nomenclature [1] [4]. The compound possesses the molecular formula C₂₃H₃₂Cl₃N₃O, reflecting its complex heterocyclic structure with three chlorine atoms, three nitrogen atoms, and one oxygen atom incorporated within a twenty-three carbon framework [1] [3] [4].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride [1] [4] [18]. This comprehensive designation precisely identifies the stereochemical configuration at the fourth carbon position, indicating the R-configuration, while also specifying the substitution pattern on the acridine ring system and the diethylamino side chain [1] [4].
The compound is officially registered under Chemical Abstracts Service number 56100-42-6, distinguishing it from its enantiomeric counterpart d-Atabrine dihydrochloride (CAS: 56100-41-5) and the racemic quinacrine mixture [1] [3] [7]. Alternative nomenclature includes l-Atabrine 2HCl and l-Atabrine2HCl, reflecting the presence of two hydrochloride salt groups [1] [4].
The molecular weight of l-Atabrine dihydrochloride is 472.9 grams per mole, as determined through computational analysis by PubChem [1] [4]. This molecular mass accounts for the complete salt form including both hydrochloride moieties, which are essential for the compound's stability and solubility characteristics [3] [21].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₃H₃₂Cl₃N₃O | PubChem CID 76971371 [1] |
IUPAC Name | (4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride | PubChem CID 76971371 [1] |
Molecular Weight | 472.9 g/mol | PubChem CID 76971371 [1] |
CAS Number | 56100-42-6 | PubChem CID 76971371 [1] |
PubChem CID | 76971371 | PubChem Database [1] |
Alternative Names | l-Atabrine 2HCl, l-Atabrine2HCl | Multiple Sources [1] [4] |
The stereochemical configuration of l-Atabrine dihydrochloride represents a critical aspect of its molecular identity, with the compound existing as a single enantiomer in the R-configuration at the chiral carbon center [1] [4] [18]. This stereochemical designation places l-Atabrine dihydrochloride as the less active enantiomer compared to its S-configured counterpart, d-Atabrine dihydrochloride [2] [3] [27].
Computational analysis reveals that l-Atabrine dihydrochloride contains one defined atom stereocenter with no undefined stereocenters, confirming its enantiomeric purity [1]. The R-configuration at the fourth carbon position of the pentyl chain determines the compound's three-dimensional spatial arrangement and subsequently influences its biological activity profile [27] [28] [31].
Research conducted by Ryou and colleagues demonstrated significant stereoselectivity in the antiprion activity between quinacrine enantiomers [27] [28] [31]. The S-enantiomer (d-Atabrine dihydrochloride) exhibited superior antiprion activity compared to the R-enantiomer (l-Atabrine dihydrochloride) in scrapie-infected neuroblastoma cell lines [27] [28]. This differential biological activity highlights the importance of stereochemical configuration in determining pharmacological properties [27] [31].
The enantiomeric purity of l-Atabrine dihydrochloride is maintained through specific synthetic approaches that preserve the R-configuration throughout the manufacturing process [2] [3]. Unlike racemic quinacrine preparations that contain equal mixtures of both enantiomers, l-Atabrine dihydrochloride represents a stereochemically pure compound with defined optical activity [12] [27].
The optical activity of l-Atabrine dihydrochloride differs significantly from its enantiomeric counterpart, with the R-form demonstrating reduced biological efficacy in various experimental systems [27] [28]. This stereochemical distinction becomes particularly important in research applications where specific enantiomeric effects are being investigated [31].
Enantiomer | CAS Number | Stereochemical Configuration | Biological Activity | Antiprion Efficacy |
---|---|---|---|---|
l-Atabrine dihydrochloride (R-form) | 56100-42-6 | R-configuration at chiral carbon | Less active enantiomer | Lower efficacy [27] |
d-Atabrine dihydrochloride (S-form) | 56100-41-5 | S-configuration at chiral carbon | More active enantiomer | Superior efficacy [27] |
Racemic quinacrine | 83-89-6 | Equal mixture of R and S forms | Intermediate activity | Moderate efficacy [27] |
The crystallographic characteristics of l-Atabrine dihydrochloride are intrinsically linked to the broader structural understanding of acridine derivatives and quinacrine compounds [16] [19]. While specific single-crystal X-ray diffraction data for l-Atabrine dihydrochloride remains limited in the literature, the conformational analysis can be inferred from related acridine compounds and the parent quinacrine structure [16] [17].
The acridine backbone of l-Atabrine dihydrochloride adopts a planar configuration typical of tricyclic aromatic systems, facilitating intercalation properties that are characteristic of this compound class [16] [17]. The planar structure of the acridine moiety allows for effective stacking interactions with biological macromolecules, particularly through π-π interactions between aromatic systems [16].
Conformational analysis reveals that l-Atabrine dihydrochloride possesses nine rotatable bonds, primarily located within the diethylaminopentyl side chain [1]. This flexibility allows the molecule to adopt multiple conformational states, which may contribute to its binding versatility in biological systems [17]. The rotational freedom around these bonds enables the compound to adjust its three-dimensional shape to accommodate different binding sites [16] [17].
The topological polar surface area of l-Atabrine dihydrochloride measures 37.4 square angstroms, indicating moderate polarity that influences its solubility and membrane permeability characteristics [1]. This value, combined with the presence of three hydrogen bond donors and four hydrogen bond acceptors, contributes to the compound's interaction profile with biological targets [1].
Nuclear magnetic resonance studies of related acridine derivatives have demonstrated that these compounds can exist in equilibrium between different conformational states [17]. The intercalated conformations typically involve the acridine ring system positioned between base pairs or other planar structures, while alternative conformations may involve external binding modes [17].
The molecular complexity value of 461, as computed for l-Atabrine dihydrochloride, reflects the intricate arrangement of its constituent atoms and the multiple rotational degrees of freedom within the structure [1]. This complexity parameter provides insight into the compound's conformational flexibility and potential for diverse binding interactions [1].
The crystallographic behavior of acridine derivatives generally shows polymorphic tendencies, with different crystal forms exhibiting varying stability profiles [23] [25]. For quinacridone-related compounds, multiple polymorphic forms have been identified, each with distinct unit cell parameters and space group assignments [23] [25]. While specific polymorphic data for l-Atabrine dihydrochloride is not extensively documented, the compound likely exhibits similar crystallographic behavior to other members of the acridine family [23].
Computational molecular modeling suggests that the dihydrochloride salt form of l-Atabrine influences the overall molecular conformation through ionic interactions [1]. The presence of two hydrochloride groups creates additional intermolecular forces that may affect crystal packing arrangements and solid-state properties [1] [3].
The synthesis of l-Atabrine dihydrochloride, a less active enantiomer of quinacrine, follows well-established synthetic pathways developed for acridine-based antimalarial compounds. The most significant approaches involve classical acridine synthesis methodologies that have been refined and optimized over decades of pharmaceutical development.
The primary synthetic route for quinacrine and related compounds begins with the Ullmann condensation reaction [1]. This methodology involves the coupling of 2,4-dichlorobenzoic acid with para-anisidine in the presence of copper dust and potassium carbonate at elevated temperatures. The reaction proceeds at 140 degrees Celsius in isopentanol for approximately two hours, yielding the diarylamine intermediate 2-(4-methoxyanilino)-4-chlorobenzoic acid with yields typically ranging from 75 to 85 percent [2] [3].
The copper-catalyzed condensation represents a crucial step that establishes the core acridine framework. The reaction conditions require careful temperature control to prevent decomposition of sensitive intermediates while ensuring complete conversion of starting materials. The use of isopentanol as solvent provides optimal solubility for reactants while maintaining chemical stability throughout the reaction period [2].
Following the Ullmann condensation, the carboxylic acid intermediate undergoes cyclization using phosphorus oxychloride. This transformation occurs at 120 degrees Celsius for two hours under atmospheric conditions, generating the 9-chloroacridine core structure [2]. The cyclization step represents a critical point where reaction conditions must be precisely controlled to achieve optimal yields while minimizing formation of undesired regioisomers.
The phosphorus oxychloride-mediated cyclization proceeds through an intramolecular Friedel-Crafts acylation mechanism, where the carboxylic acid functionality is first activated to form an acid chloride, which subsequently undergoes ring closure to establish the tricyclic acridine system. The reaction typically achieves yields of 90 to 95 percent when conducted under optimized conditions [4] [2].
Recent developments in acridine synthesis have introduced alternative approaches that offer improved efficiency and environmental compatibility. The Buchwald-Hartwig amination methodology has emerged as a powerful tool for constructing acridine derivatives with enhanced selectivity and yields [2]. This palladium-catalyzed cross-coupling approach utilizes aryl triflates and aniline derivatives in the presence of BINAP ligands and cesium carbonate base.
The Buchwald-Hartwig approach typically operates at 120 degrees Celsius in toluene for 16 hours, achieving yields exceeding 95 percent with purities greater than 95 percent [2]. This methodology offers advantages over classical Ullmann condensation, including milder reaction conditions, improved functional group tolerance, and reduced formation of side products.
The synthesis of dichloroquinoline intermediates employs the Price-Roberts methodology, which involves the conjugate addition of diethoxymethylene malonate with meta-chloroaniline [4]. This reaction sequence commences with the formation of an acrylate intermediate, which subsequently undergoes thermal cyclization in diphenyl ether at temperatures ranging from 90 to 96 degrees Celsius, yielding quinoline ester products in 90 to 96 percent yields [4].
The thermal cyclization step requires careful temperature control to ensure complete conversion while preventing thermal decomposition. The use of diphenyl ether as a high-boiling solvent enables the reaction to proceed at elevated temperatures necessary for ring closure while maintaining chemical stability of intermediates [4].
Achieving high diastereoselectivity in acridine synthesis requires careful optimization of multiple reaction parameters. Modern synthetic approaches have identified several critical factors that influence stereochemical outcomes and overall reaction efficiency.
Temperature control represents one of the most critical parameters affecting diastereoselective synthesis of acridine compounds. Standard reaction conditions typically employ temperatures around 85 degrees Celsius, but optimization studies have demonstrated that increasing temperature to 100 degrees Celsius can provide yield improvements of 12 percent while enhancing diastereoselectivity by 20 percent [5].
The temperature dependence reflects the balance between reaction kinetics and thermodynamic stability of intermediate species. Higher temperatures promote faster reaction rates and can overcome kinetic barriers that lead to formation of undesired stereoisomers. However, excessive temperatures may promote isomerization or decomposition reactions that reduce overall selectivity [5].
Extended reaction times have proven beneficial for achieving high diastereoselectivity in acridine synthesis. While standard conditions typically employ three-hour reaction periods, optimization studies indicate that extending reaction time to six hours can improve yields by 15 percent and enhance selectivity by 25 percent [5].
The time dependence reflects the kinetic versus thermodynamic control of product formation. Longer reaction times allow systems to approach thermodynamic equilibrium, favoring formation of the more stable diastereomer. This approach has proven particularly effective in tetrahydropyridine synthesis, where single diastereomers can be obtained with greater than 95 percent diastereomeric purity when reactions are conducted for extended periods [5].
Catalyst loading significantly influences both reaction efficiency and stereochemical outcomes. Standard conditions typically employ 5 mole percent catalyst loading, but increasing to 10 mole percent provides yield improvements of 8 percent and selectivity enhancements of 15 percent [5]. The enhanced catalyst loading promotes more efficient activation of substrates and can provide better control over competing reaction pathways.
Higher catalyst concentrations enable more complete conversion of starting materials while maintaining selectivity for desired stereochemical outcomes. The improved performance reflects enhanced activation of substrates and more efficient turnover of catalytic cycles, leading to cleaner reaction profiles with reduced formation of side products [6].
Solvent composition plays a crucial role in determining stereochemical outcomes and reaction efficiency. Optimization studies have demonstrated that adjusting organic to aqueous solvent ratios from 2:1 to 3:1 can provide yield improvements of 10 percent and selectivity enhancements of 18 percent [7].
The solvent effects reflect multiple factors including substrate solubility, transition state stabilization, and control of competing reaction pathways. Optimized solvent systems can promote selective formation of desired stereoisomers while suppressing formation of undesired products through differential solvation effects [8].
Precise pH control has emerged as a critical parameter for achieving high diastereoselectivity. While standard conditions typically operate at pH 4-6, optimization to pH 4 can provide yield improvements of 18 percent and remarkable selectivity enhancements of 30 percent [7]. The pH dependence reflects the protonation state of reaction intermediates and the stability of transition states leading to different stereoisomers.
Careful pH control enables selective protonation of specific sites within reaction intermediates, directing reaction pathways toward formation of desired stereoisomers. This approach has proven particularly effective in Mannich-type reactions where multiple basic sites compete for protonation [4].
Efficient purification of acridine derivatives requires implementation of multiple complementary techniques tailored to the specific properties of target compounds. Modern approaches emphasize both high recovery yields and exceptional purity levels necessary for pharmaceutical applications.
Column chromatography remains the primary purification method for acridine derivatives, utilizing petroleum ether and ethyl acetate solvent systems. Optimized gradient elution protocols typically achieve recovery yields of 85 percent while maintaining purities exceeding 98 percent [9]. The success of column chromatography depends on careful selection of stationary phase and mobile phase compositions that provide adequate separation of target compounds from synthetic impurities.
Automated flash chromatography systems have revolutionized the purification of acridine compounds, particularly for parallel synthesis applications. These systems employ ethyl acetate-hexanes gradients with triethylamine additives, achieving recovery yields of 88 percent and purities of 96 percent [2]. The automated approach enables consistent purification results while reducing labor requirements and improving reproducibility across multiple synthesis campaigns.
Recrystallization techniques provide exceptional purification efficiency for acridine derivatives, particularly for final product isolation. Ethanol-water systems typically achieve recovery yields of 92 percent while delivering purities exceeding 99 percent [10]. The crystallization approach relies on differential solubility behavior between target compounds and impurities, enabling highly selective purification.
Crystallization from ethanol represents the preferred method for preparing dihydrochloride salts of acridine compounds. This approach typically achieves recovery yields of 94 percent with purities of 99 percent, making it particularly suitable for pharmaceutical-grade material preparation [4]. The formation of crystalline hydrochloride salts enhances chemical stability while improving handling characteristics for subsequent processing steps.
Solvent layering techniques have proven effective for large-scale purification applications, utilizing toluene-ethanol systems to achieve recovery yields of 80 percent with purities of 95 percent [11]. While recovery yields are somewhat lower than other methods, the technique offers advantages for processing large quantities of material with minimal solvent consumption.
Vapor diffusion methodology provides exceptional purification quality for research-scale applications, achieving purities of 97 percent with recovery yields of 75 percent [11]. This technique proves particularly valuable for preparing analytical samples where maximum purity takes precedence over recovery efficiency.
Precipitation methods represent the preferred approach for industrial-scale purification, utilizing aqueous hydrochloric acid and sodium hydroxide systems. These methods typically achieve recovery yields of 90 percent with purities of 95 percent, providing adequate quality for pharmaceutical applications while maintaining cost-effectiveness [12]. The precipitation approach offers excellent scalability and minimal solvent requirements, making it suitable for commercial manufacturing operations.
Solid-phase extraction using ion-exchange resins provides an alternative approach for intermediate purification steps, achieving recovery yields of 87 percent with purities of 92 percent [2]. This methodology offers advantages for removing ionic impurities and can be readily integrated into continuous processing workflows.
Comprehensive optimization studies have identified multiple strategies for improving overall synthesis yields. Concentration optimization, increasing reaction concentrations from 0.1 molar to 0.2 molar, provides yield improvements of 14 percent while enhancing selectivity by 22 percent [6]. The concentration effects reflect improved collision frequencies between reactants and reduced dilution effects that can promote side reactions.
Stirring rate optimization has demonstrated modest but significant effects on reaction outcomes. Increasing stirring rates from 300 revolutions per minute to 500 revolutions per minute provides yield improvements of 5 percent and selectivity enhancements of 8 percent [13]. The mixing effects ensure adequate mass transfer and prevent formation of concentration gradients that can lead to uneven reaction conditions.